molecular formula C11H17NO2 B8732098 3,5-Dimethoxy-4-(propan-2-yl)aniline

3,5-Dimethoxy-4-(propan-2-yl)aniline

Cat. No.: B8732098
M. Wt: 195.26 g/mol
InChI Key: OLLLZDJQQIVQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-4-(propan-2-yl)aniline is a substituted aniline derivative characterized by a methoxy group at positions 3 and 5 of the benzene ring and an isopropyl substituent at position 2. Its molecular formula is C₁₁H₁₇NO₂, with the SMILES notation CC(C)C1=C(C=C(C=C1OC)N)OC and InChIKey OLLLZDJQQIVQKZ-UHFFFAOYSA-N . The compound is commonly utilized in pharmaceutical research as a hydrochloride salt (CAS: 1432680-55-1), as noted in supplier catalogs and patent applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3,5-dimethoxy-4-propan-2-ylaniline

InChI

InChI=1S/C11H17NO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,12H2,1-4H3

InChI Key

OLLLZDJQQIVQKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 3,5-Dimethoxy-4-(propan-2-yl)aniline with structurally related aniline derivatives, emphasizing substituent effects, electronic properties, and applications:

Compound Name Molecular Formula Key Substituents Electronic Properties Applications/Notes References
This compound C₁₁H₁₇NO₂ -OCH₃ (3,5), -C(CH₃)₂ (4) Electron-donating (methoxy), Steric Pharmaceutical intermediate
2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₁F₃INO₂ -I (2), -OCH₂CH₂OCH₃ (5), -CF₃ (4) Strong electron-withdrawing (CF₃) Suzuki coupling precursor
4-(propan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline C₁₆H₂₃N₃ -C(CH₃)₂ (4), pyrazole-CH₂- Steric hindrance, H-bonding potential Ligand design or catalyst
3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline C₁₅H₁₆ClNO -Cl (3), -O-C₆H₄-C(CH₃)₂ (4) Electron-withdrawing (Cl), Steric Unclear; likely synthetic intermediate
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline C₁₅H₁₈N₂OS -S-CH₂-pyridine (2), -OCH₃ (4) Polarizable sulfur, π-π interactions Potential drug candidate

Key Observations

Electronic Effects: Methoxy groups in the target compound enhance ring activation for electrophilic substitution, whereas trifluoromethyl (-CF₃) and chloro (-Cl) substituents in analogs deactivate the ring .

Synthetic Utility :

  • The target compound’s hydrochloride form is optimized for pharmaceutical use, while analogs like 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Pyrazole- and pyridine-containing analogs (e.g., ) may exhibit improved binding affinity in drug discovery due to heterocyclic motifs.

Purification and Handling :

  • Reverse-phase chromatography (C18 columns) is employed for purifying boronate derivatives of similar anilines , suggesting compatibility with the target compound’s purification.

Pharmaceutical Relevance

The hydrochloride salt of This compound is marketed by suppliers like EOS Med Chem for medicinal chemistry research, though specific biological data are undisclosed . Its structural analogs, such as the pyrazole derivative , are explored for targeted therapies due to their modular substituents.

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